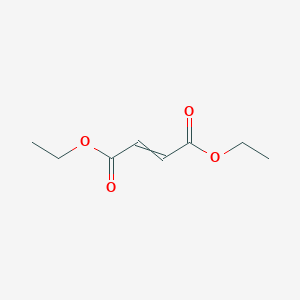

1-Phenyl-5-(pyridin-2-yl)-1,2-dihydropyridin-2-one

説明

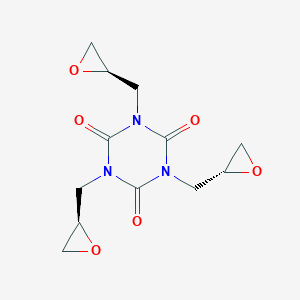

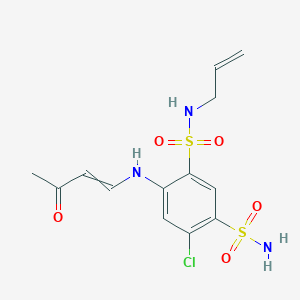

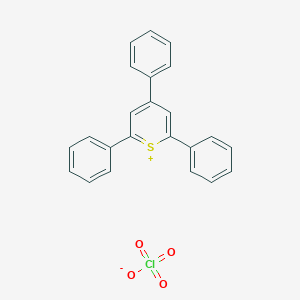

“1-Phenyl-5-(pyridin-2-yl)-1,2-dihydropyridin-2-one” is also known as Perampanel . It is a novel, noncompetitive α-Amino-3-hydroxy-5-methyl-4-isoxazolepropanoic Acid (AMPA) Receptor Antagonist . It has been implicated in the pathogenesis of epilepsy and numerous other neurological diseases .

Synthesis Analysis

The structure–activity relationships for this series of compounds were investigated by manipulating individual aromatic rings located at positions 1, 3, and 5 of the pyridone ring . This culminated in the discovery of Perampanel .Molecular Structure Analysis

Perampanel has a 2,3′-bipyridin-6′-one core structure . This distinguishes it chemically from other AMPA receptor antagonist classes .Chemical Reactions Analysis

Perampanel selectively inhibits AMPA receptor-mediated synaptic excitation without affecting NMDA receptor responses . Blocking of AMPA receptors occurs at an allosteric site that is distinct from the glutamate recognition site .Physical And Chemical Properties Analysis

While specific physical and chemical properties of Perampanel are not directly mentioned in the search results, it is mentioned that Perampanel is orally active , indicating its stability and solubility properties suitable for oral administration.科学的研究の応用

Application in Organic Chemistry

Specific Scientific Field

The specific scientific field is Organic Chemistry .

2. Comprehensive and Detailed Summary of the Application “1-Phenyl-5-(pyridin-2-yl)-1,2-dihydropyridin-2-one” is used in the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines . These compounds have received great attention in recent years due to their varied medicinal applications .

3. Detailed Description of the Methods of Application or Experimental Procedures N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP . The reaction conditions were mild and metal-free .

4. Thorough Summary of the Results or Outcomes Obtained The result of these experiments was the successful synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines . These compounds have potential biological activities and are used in the design of privileged structures in medicinal chemistry .

Application in Neurology

Specific Scientific Field

The specific scientific field is Neurology .

2. Comprehensive and Detailed Summary of the Application “1-Phenyl-5-(pyridin-2-yl)-1,2-dihydropyridin-2-one” is used in the synthesis of Perampanel , a new antiepileptic drug . Perampanel inhibits α-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA)-induced increases in intracellular Ca(2+) and selectively blocks AMPA receptor-mediated synaptic transmission, thus reducing neuronal excitation .

3. Detailed Description of the Methods of Application or Experimental Procedures Perampanel is synthesized from “1-Phenyl-5-(pyridin-2-yl)-1,2-dihydropyridin-2-one” through a series of chemical reactions . The exact method of synthesis is proprietary and not publicly available.

4. Thorough Summary of the Results or Outcomes Obtained Perampanel has been shown to be effective in the treatment of partial onset epilepsy . It is the latest in the line of new antiepileptic drugs with a novel mechanism of action . As an AMPA-receptor antagonist, Perampanel may possess antiepileptogenic properties in addition to its demonstrated antiseizure properties .

Application in Medicinal Chemistry

Specific Scientific Field

The specific scientific field is Medicinal Chemistry .

2. Comprehensive and Detailed Summary of the Application “1-Phenyl-5-(pyridin-2-yl)-1,2-dihydropyridin-2-one” is used in the synthesis of various pharmaceutical molecules . Particularly, N-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines have received great attention in recent years due to their varied medicinal applications .

3. Detailed Description of the Methods of Application or Experimental Procedures N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP . The reaction conditions were mild and metal-free .

4. Thorough Summary of the Results or Outcomes Obtained The result of these experiments was the successful synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines . These compounds have potential biological activities and are used in the design of privileged structures in medicinal chemistry .

特性

IUPAC Name |

1-phenyl-5-pyridin-2-ylpyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O/c19-16-10-9-13(15-8-4-5-11-17-15)12-18(16)14-6-2-1-3-7-14/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHBMGQOABUXDND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C=CC2=O)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70610094 | |

| Record name | 1'-Phenyl[2,3'-bipyridin]-6'(1'H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70610094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Phenyl-5-(pyridin-2-yl)-1,2-dihydropyridin-2-one | |

CAS RN |

381725-50-4 | |

| Record name | 1'-Phenyl[2,3'-bipyridin]-6'(1'H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70610094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenyl-5-pyridin-2-ylpyridin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Oxatricyclo[3.3.0.0(2,8)]oct-6-ene, 3-acetyl-3-methyl-](/img/structure/B49359.png)